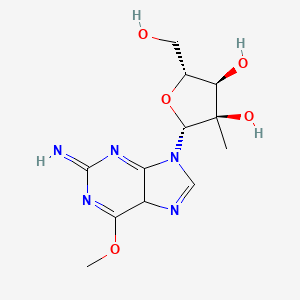![molecular formula C22H20O3S B12334506 4-([1,1'-Biphenyl]-4-ylsulfonyl)-4-phenylbutan-2-one CAS No. 20025-60-9](/img/structure/B12334506.png)
4-([1,1'-Biphenyl]-4-ylsulfonyl)-4-phenylbutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azepane, also known as hexahydroazepine or hexamethyleneimine, is an organic compound with the molecular formula (CH₂)₆NH. It is a colorless liquid and a cyclic secondary amine. Azepane is a precursor to several drugs and pesticides and is known for its unique seven-membered ring structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: Azepane can be synthesized through various methods. One common method involves the partial hydrogenolysis of hexamethylene diamine . Another approach is the Cu(I)-catalyzed tandem amination/cyclization reaction of functionalized allenynes with primary and secondary amines . Additionally, azepane can be prepared from bicyclic halogenated aminocyclopropane derivatives through ring-opening reactions .
Industrial Production Methods: In industrial settings, azepane is typically produced by the partial hydrogenolysis of hexamethylene diamine. This method is favored due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Azepane undergoes various chemical reactions, including:
Oxidation: Azepane can be oxidized to form azepinone derivatives.
Reduction: Reduction reactions can convert azepane into different amine derivatives.
Substitution: Azepane reacts with 1-bromoalkanes or 1-bromoalkoxyalkanes to form tertiary amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reactions with alkyl halides are typically carried out in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Azepinone derivatives.
Reduction: Various amine derivatives.
Substitution: Tertiary amines and quaternary azepanium salts.
Scientific Research Applications
Azepane and its derivatives have significant applications in various fields:
Chemistry: Azepane is used as a key intermediate in synthetic chemistry for the preparation of complex molecules.
Medicine: Azepane-containing drugs, such as proheptazine, are used for their analgesic properties.
Industry: Azepane is used in the production of pesticides and other industrial chemicals.
Mechanism of Action
Azepane exerts its effects primarily through its interactions with various molecular targets. As a secondary amine, azepane can react with acids to form azepanium ions. These ions can interact with biological molecules, influencing various biochemical pathways . For example, azepane-containing drugs may act as receptor antagonists or enzyme inhibitors, modulating physiological processes .
Comparison with Similar Compounds
Azepane is unique due to its seven-membered ring structure. Similar compounds include:
Oxepane: Contains an oxygen atom in the ring.
Silepane: Contains a silicon atom in the ring.
Phosphepane: Contains a phosphorus atom in the ring.
Thiepane: Contains a sulfur atom in the ring.
Compared to these compounds, azepane’s nitrogen atom imparts distinct chemical properties, making it valuable in various applications.
Properties
CAS No. |
20025-60-9 |
|---|---|
Molecular Formula |
C22H20O3S |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
4-phenyl-4-(4-phenylphenyl)sulfonylbutan-2-one |
InChI |
InChI=1S/C22H20O3S/c1-17(23)16-22(20-10-6-3-7-11-20)26(24,25)21-14-12-19(13-15-21)18-8-4-2-5-9-18/h2-15,22H,16H2,1H3 |
InChI Key |
QYFQWOTWVDVXSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl (12S,13aS)-13a-ethyl-2,3,5,6,6a,12,13,13a-octahydro-1H-indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylate](/img/structure/B12334445.png)



![1H-[1,4]Oxazino[3,4-c][1,4]oxazine, hexahydro-9a-methyl-](/img/structure/B12334468.png)
![6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B12334481.png)
![(3S)-tert-butyl3-(tert-butyldimethylsilyloxy)-5-[(2S,6R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]pentanoate](/img/structure/B12334488.png)

![10-Oxo-8-aza-bicyclo[4.3.1]decane-8-carboxylic acid tert-butyl ester](/img/structure/B12334497.png)


